![molecular formula C5H3BrCl2N2 B1406426 5-Bromo-3,4-dichloropyridin-2-amine CAS No. 1607837-98-8](/img/structure/B1406426.png)
5-Bromo-3,4-dichloropyridin-2-amine
Overview
Description
5-Bromo-3,4-dichloropyridin-2-amine, commonly referred to as BDCPA, is a chemical compound that has been used in a variety of scientific research applications. BDCPA is a nitrogen-containing heterocyclic compound, which is derived from pyridine and bromine, and is a key component of many pharmaceuticals and agrochemicals. This compound has been studied for its potential applications in biochemistry, pharmacology, and other areas of scientific research.
Scientific Research Applications
Chromogenic Blotting in Western Blot Analysis
5-Bromo-3,4-dichloropyridin-2-amine: is used as a substrate in chromogenic blotting applications, particularly in Western blot analysis. It reacts with alkaline phosphatase probes to produce a purple-black precipitate, which is easy to photograph and does not require special equipment for visualization .
Immunohistochemistry (IHC) Staining
In IHC staining, this compound serves as a chromogenic substrate for detecting alkaline phosphatase activity in fixed tissue samples. It is often used in conjunction with nitro-blue tetrazolium for enhanced contrast and visibility of the staining .
Synthesis of Pharmacological Compounds
The compound is a precursor in the synthesis of various pharmacological compounds. Its polyfunctional nature allows it to be incorporated into complex molecules that can have therapeutic effects or serve as active pharmaceutical ingredients .
Production of Liquid Crystals
Due to its structural properties, 5-Bromo-3,4-dichloropyridin-2-amine is utilized in the synthesis of liquid crystals. These materials are crucial for display technologies, such as those used in monitors, televisions, and other electronic displays .
Polymer Synthesis
It also finds application in polymer synthesis. The compound can act as a building block for creating polymers with specific characteristics, which can be used in various industrial and consumer products .
Ligand for Transition Metal Cations
This chemical serves as a ligand for different transition metal cations. Ligands are molecules that can bind to a central metal atom to form a coordination complex, which is important in catalysis and the synthesis of metallo-organic compounds .
Agricultural Chemicals
The compound is used in the production of agricultural chemicals such as herbicides, insecticides, and fungicides. Its halogenated pyridine structure makes it suitable for creating compounds that can protect crops from pests and diseases .
Dye Production
Lastly, 5-Bromo-3,4-dichloropyridin-2-amine is applicable in dye production. It can be used to synthesize dyes that are then used to color fabrics, plastics, and other materials .
properties
IUPAC Name |
5-bromo-3,4-dichloropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYPUQDFQKZHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dichloropyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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